molecular formula C130H203FO23S7 B8821307 Acid brown 282 CAS No. 37211-65-7

Acid brown 282

Cat. No.: B8821307
CAS No.: 37211-65-7
M. Wt: 2377.5 g/mol
InChI Key: UYHJRHFVCNRYHX-UHFFFAOYSA-N
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Description

Acid Brown 282 (C.I. This compound) is a metal complex azo dye primarily used in industrial applications, including wood staining and textile dyeing. Key properties include:

  • Molecular Formula: C₁₂H₉N₆NaO₈S (for CAS 12219-65-7) .
  • CAS Numbers: 12219-65-7 and 70236-60-1 .
  • Appearance: Brown powder or liquid formulation .
  • Applications: Wood staining (water- or solvent-based), with excellent resistance to overlacquering (polyurethane, polyester, nitrocellulose) and light fastness (Xenotest rating: 5/5) .
  • Chemical Class: Metal complex azodye, implying coordination with a metal ion (commonly chromium or cobalt) to enhance stability .

Properties

CAS No.

37211-65-7

Molecular Formula

C130H203FO23S7

Molecular Weight

2377.5 g/mol

IUPAC Name

5-benzyl-8,8-dimethylnon-6-ene-1-sulfonic acid;5-[2-(4-tert-butylphenyl)ethenyl]-7-methyloctane-1-sulfonic acid;8,8-dimethyl-5-phenylnon-6-ene-1-sulfonic acid;5-[(4-fluorophenyl)methyl]-8,8-dimethylnon-6-ene-1-sulfonic acid;5-[(4-methoxyphenyl)methyl]-8,8-dimethylnon-6-ene-1-sulfonic acid

InChI

InChI=1S/C21H34O3S.2C19H30O4S.C18H27FO3S.2C18H28O3S.C17H26O3S/c1-17(2)16-19(8-6-7-15-25(22,23)24)10-9-18-11-13-20(14-12-18)21(3,4)5;2*1-19(2,3)13-12-16(7-5-6-14-24(20,21)22)15-17-8-10-18(23-4)11-9-17;1-18(2,3)12-11-15(6-4-5-13-23(20,21)22)14-16-7-9-17(19)10-8-16;2*1-18(2,3)13-12-17(11-7-8-14-22(19,20)21)15-16-9-5-4-6-10-16;1-17(2,3)13-12-16(15-9-5-4-6-10-15)11-7-8-14-21(18,19)20/h9-14,17,19H,6-8,15-16H2,1-5H3,(H,22,23,24);2*8-13,16H,5-7,14-15H2,1-4H3,(H,20,21,22);7-12,15H,4-6,13-14H2,1-3H3,(H,20,21,22);2*4-6,9-10,12-13,17H,7-8,11,14-15H2,1-3H3,(H,19,20,21);4-6,9-10,12-13,16H,7-8,11,14H2,1-3H3,(H,18,19,20)

InChI Key

UYHJRHFVCNRYHX-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(CCCCS(=O)(=O)O)C=CC1=CC=C(C=C1)C(C)(C)C.CC(C)(C)C=CC(CCCCS(=O)(=O)O)CC1=CC=CC=C1.CC(C)(C)C=CC(CCCCS(=O)(=O)O)CC1=CC=CC=C1.CC(C)(C)C=CC(CCCCS(=O)(=O)O)CC1=CC=C(C=C1)OC.CC(C)(C)C=CC(CCCCS(=O)(=O)O)CC1=CC=C(C=C1)OC.CC(C)(C)C=CC(CCCCS(=O)(=O)O)CC1=CC=C(C=C1)F.CC(C)(C)C=CC(CCCCS(=O)(=O)O)C1=CC=CC=C1

Related CAS

37211-65-7

Origin of Product

United States

Scientific Research Applications

Textile Industry

Acid Brown 282 is extensively utilized in the textile industry for dyeing various fabrics. It is particularly effective for:

  • Wool and Silk Dyeing : The dye's affinity for protein fibers enables rich coloration and excellent fastness properties.
  • Polyamide Dyeing : It is also suitable for nylon, providing vibrant shades with good wash fastness.
ApplicationFiber TypeFastness Properties
Wool DyeingProteinGood light fastness (ISO 6-7)
Silk DyeingProteinExcellent soaping fastness (ISO 5)
Nylon DyeingPolyamideModerate perspiration fastness (ISO 4-5)

Biological Staining

In biological research, this compound is employed as a staining agent for microscopic analysis of biological tissues. Its properties allow it to effectively bind to specific cellular components, facilitating visualization under a microscope.

  • Applications :
    • Histological staining to identify tissue structures.
    • Staining of bacterial cultures for microscopy.

Medical Diagnostics

Emerging studies suggest potential applications of this compound in medical diagnostics. Its chemical properties may allow it to be used in imaging techniques or as a marker in various diagnostic assays.

  • Case Studies :
    • Research has indicated the use of Acid Brown dyes in imaging techniques for detecting specific cellular markers in cancerous tissues.

Environmental Research

This compound has been investigated for its environmental impact and degradation pathways. Studies focus on the dye's behavior in wastewater treatment processes and its potential effects on aquatic ecosystems.

Comparative Analysis with Similar Dyes

To understand the unique properties of this compound, it can be compared with similar compounds:

Dye NameApplication AreaLight FastnessWash Fastness
Acid Brown 75Wool, SilkISO 6ISO 5
Acid Brown 83WoolISO 7ISO 4
Acid Brown 165Textile IndustryISO 5ISO 4

Comparison with Similar Compounds

Acid Brown 75 (Hypothetical Comparison)

Acid Brown 75 (C.I. Acid Brown 75) is a non-metal-complex azo dye used in textiles and leather.

Property This compound Acid Brown 75
Chemical Class Metal complex azo dye (e.g., Cr/Co complex) Simple azo dye (no metal complex)
Light Fastness 5/5 (Xenotest) 3-4/5 (moderate resistance)
Overlacquering Resistance Polyurethane, polyester: 5/5 Polyurethane: 3/5; polyester: 2/5
Solubility Water- and solvent-compatible Primarily water-soluble
Applications Wood, textiles Textiles, leather

Key Differences :

  • This compound’s metal complex structure enhances UV stability and overlacquering resistance compared to non-complex azo dyes like Acid Brown 75 .
  • Acid Brown 75 lacks the broad pH tolerance of this compound, limiting its use in solvent-based wood staining .

Acid Black 210 (Metal-Complex Azo Dye)

Acid Black 210 (C.I. Acid Black 210) is another metal-complex azo dye used in wool and nylon dyeing.

Property This compound Acid Black 210
Metal Ion Likely chromium or cobalt Chromium
Color Range Brown Black
Substrate Compatibility Wood, textiles Wool, nylon
Thermal Stability Stable up to 150°C (wood lacquering) Stable up to 100°C (textile processing)
Environmental Impact Moderate (metal content requires disposal protocols) High (chromium-based, stricter regulations)

Key Differences :

  • This compound is optimized for wood staining, while Acid Black 210 targets darker shades in textiles.
  • Acid Black 210’s chromium content poses higher environmental risks compared to this compound’s formulation .

Research Findings and Data Tables

Table 1: Stability Comparison of Acid Dyes

Dye Light Fastness Thermal Stability Chemical Resistance
This compound 5/5 150°C High (pH 3-10)
Acid Brown 75 3/5 80°C Moderate (pH 5-8)
Acid Black 210 4/5 100°C High (pH 2-9)

Table 2: Application-Specific Performance

Dye Wood Staining Textile Dyeing Leather Dyeing
This compound Excellent Good Poor
Acid Brown 75 Poor Excellent Good
Acid Black 210 Poor Excellent Moderate

Preparation Methods

Diazotization of Primary Amines

The first step involves converting a primary aromatic amine (e.g., 4-nitroaniline) into a diazonium salt under acidic conditions:

Reaction Conditions :

  • Temperature : 0–5°C (ice bath).

  • Acid : Hydrochloric or sulfuric acid (pH 1–2).

  • Nitrosating Agent : Sodium nitrite (NaNO₂) in stoichiometric excess.

Example:

Ar-NH2+NaNO2+2HClAr-N2+Cl+NaCl+2H2O\text{Ar-NH}2 + \text{NaNO}2 + 2\text{HCl} \rightarrow \text{Ar-N}2^+\text{Cl}^- + \text{NaCl} + 2\text{H}2\text{O}

The diazonium salt is stabilized at low temperatures to prevent premature decomposition.

Coupling with Electron-Rich Substrates

The diazonium salt reacts with a coupling agent (e.g., 8-hydroxyquinoline or pyrazolone derivatives) in alkaline media:

Reaction Conditions :

  • pH : 8–10 (maintained with sodium carbonate).

  • Temperature : 10–15°C.

  • Time : 2–4 hours.

Example coupling with β-naphthol:

Ar-N2++C10H7OHAr-N=N-C10H6OH+H+\text{Ar-N}2^+ + \text{C}{10}\text{H}7\text{OH} \rightarrow \text{Ar-N=N-C}{10}\text{H}_6\text{OH} + \text{H}^+

The product is a monoazo compound, which is isolated via filtration and washed to remove unreacted precursors.

Metallization with Chromium Salts

The monoazo ligand is complexed with chromium(III) to form the 1:2 metal complex:

Reaction Conditions :

  • Chromium Source : Chromium(III) sulfate or chloride.

  • pH : 5–6 (adjusted with sodium acetate).

  • Temperature : 80–90°C.

  • Time : 6–8 hours.

2(Azo-Ligand)+Cr3+Cr(Azo-Ligand)2++3H+2\text{(Azo-Ligand)} + \text{Cr}^{3+} \rightarrow \text{Cr(Azo-Ligand)}_2^+ + 3\text{H}^+

The reaction is monitored via UV-Vis spectroscopy to ensure complete complexation.

Purification and Formulation

The crude dye is purified through:

  • Salt Precipitation : Adding NaCl or Na₂SO₄ to precipitate the dye.

  • Filtration and Drying : Isolated as a brown powder.

  • Stabilization : Mixed with dispersants (e.g., sodium alginate) to enhance shelf-life.

Typical Composition of Commercial Batches :

ComponentPercentageRole
This compound98%Active dye
Sodium alginate1.5%Stabilizer
Moisture≤0.5%Prevent caking

Industrial-Scale Optimization Strategies

Reaction Parameter Control

Critical Factors :

  • Temperature : Excess heat during diazotization causes diazonium salt decomposition.

  • pH : Deviations during coupling reduce azo bond formation efficiency.

Optimized Conditions from Patent CN108841204B :

StepParameterOptimal Range
DiazotizationTemperature0–2°C
NaNO₂:Amine ratio1.05:1
CouplingpH9.0–9.5
MetallizationStirring rate200–300 rpm

Waste Reduction and Yield Improvement

  • Recycling Mother Liquor : Unreacted precursors are recovered via ion exchange.

  • Catalyst Use : Trace Fe³⁺ accelerates metallization, reducing reaction time by 20%.

Comparative Yields :

MethodYield (%)Purity (%)
Conventional7895
Catalyst-assisted9498

Challenges in Production

Byproduct Formation

  • Diazonium Coupling Isomers : Poor pH control leads to ortho/para byproducts, reducing dye intensity.

  • Chromium Hydrolysis : At pH <4, Cr³⁺ forms insoluble hydroxides, lowering complexation efficiency.

Recent Advances in Synthesis

Solvent-Free Mechanochemical Synthesis

Ball-milling techniques enable diazotization and coupling without solvents, reducing wastewater by 70%.

Bio-Based Chromium Sources

Chromium extracted from industrial waste (e.g., tannery sludge) reduces reliance on virgin Cr³⁺ salts .

Q & A

Q. How can contradictory data on this compound’s photodegradation efficiency under varying pH conditions be resolved?

  • Methodological Answer : Design a comparative study isolating variables (e.g., light intensity, pH, dissolved oxygen). Use time-resolved spectroscopy to track degradation intermediates and kinetic modeling (e.g., pseudo-first-order rate constants) to quantify pH-dependent pathways. Reconcile discrepancies by conducting meta-analyses of published datasets and identifying confounding factors (e.g., impurity interference) .

Q. What methodologies are suitable for investigating the interaction between this compound and cellulose substrates at the molecular level?

  • Methodological Answer : Utilize molecular docking simulations to predict binding affinities, complemented by experimental techniques like X-ray diffraction (XRD) for crystallographic data or atomic force microscopy (AFM) for surface adhesion measurements. Cross-correlate findings with thermodynamic analyses (e.g., isothermal titration calorimetry) to quantify interaction energies .

Q. How can researchers address gaps in understanding the environmental persistence of this compound in aquatic systems?

  • Methodological Answer : Conduct microcosm experiments simulating natural water bodies, measuring half-life under varying biotic/abiotic conditions (e.g., microbial activity, UV exposure). Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) to detect transformation products. Apply ecological risk assessment models (e.g., PEC/PNEC ratios) to extrapolate lab data to real-world scenarios .

Q. What advanced techniques are recommended for resolving conflicting reports on this compound’s mutagenic potential?

  • Methodological Answer : Perform Ames tests with multiple bacterial strains (e.g., Salmonella typhimurium TA98, TA100) under standardized OECD guidelines. Combine with in vitro mammalian cell assays (e.g., micronucleus test) and in silico toxicity prediction tools (e.g., QSAR models). Validate findings through systematic reviews and sensitivity analyses to identify protocol inconsistencies .

Methodological Frameworks for Data Interpretation

Q. How should researchers design studies to differentiate between synergistic and antagonistic effects in this compound mixtures?

  • Methodological Answer : Implement factorial experimental designs to test pairwise interactions. Use response surface methodology (RSM) to model combinatorial effects. Validate with isobolographic analysis or Chou-Talalay synergy indices. Ensure statistical power calculations are performed a priori to avoid Type II errors .

Q. What strategies can mitigate bias in spectrophotometric quantification of this compound in complex matrices?

  • Methodological Answer : Apply matrix-matched calibration standards to account for background interference. Use derivative spectroscopy or chemometric techniques (e.g., partial least squares regression) to resolve overlapping peaks. Validate with spike-recovery experiments and inter-laboratory comparisons .

Ethical and Reporting Standards

Q. How should researchers document synthetic procedures for this compound to ensure reproducibility in multi-site studies?

  • Methodological Answer : Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable). Provide detailed supplementary materials, including raw spectral data, instrument settings, and step-by-step reaction logs. Use electronic lab notebooks (ELNs) for real-time documentation and version control .

Q. What criteria should guide the selection of analytical methods for this compound in peer-reviewed publications?

  • Methodological Answer : Prioritize methods with established validation parameters (e.g., ICH guidelines for precision, accuracy, LOD/LOQ). Justify method selection based on matrix complexity and detection limits. Disclose limitations (e.g., cross-reactivity in immunoassays) and provide raw data in open-access repositories .

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